5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride is a synthetic organic compound that belongs to the class of amino acid derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of the amino acid are protected using suitable protecting groups.
Alkylation: The protected amino acid is subjected to alkylation reactions to introduce the benzyl and butyl groups.
Deprotection: The protecting groups are removed to yield the final compound.
Hydrochloride Formation: The compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzyl and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce various substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate: Lacks the hydrochloride salt form.
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrobromide: Similar structure but with a different halide salt.
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;acetate: Contains an acetate salt instead of hydrochloride.
Uniqueness
The presence of both benzyl and butyl groups, along with the hydrochloride salt form, makes 5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride unique. This combination of functional groups and salt form may confer specific chemical and biological properties that distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
90159-48-1 |
---|---|
Molekularformel |
C16H24ClNO4 |
Molekulargewicht |
329.82 g/mol |
IUPAC-Name |
5-O-benzyl 1-O-butyl (2R)-2-aminopentanedioate;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-2-3-11-20-16(19)14(17)9-10-15(18)21-12-13-7-5-4-6-8-13;/h4-8,14H,2-3,9-12,17H2,1H3;1H/t14-;/m1./s1 |
InChI-Schlüssel |
KPXFWWQRXYRSFL-PFEQFJNWSA-N |
Isomerische SMILES |
CCCCOC(=O)[C@@H](CCC(=O)OCC1=CC=CC=C1)N.Cl |
Kanonische SMILES |
CCCCOC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.